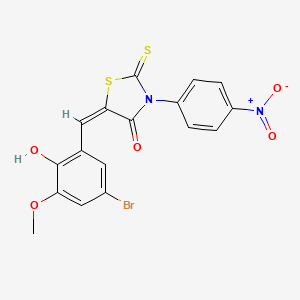![molecular formula C18H18N4OS B5492205 2-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5492205.png)
2-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, it is believed to act by inhibiting various cellular signaling pathways, including the PI3K/AKT/mTOR pathway, JAK/STAT pathway, and NF-κB pathway. It also interacts with various cellular proteins, including tubulin, DNA, and RNA, which ultimately leads to its biological effects.
Biochemical and Physiological Effects:
2-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been shown to exhibit various biochemical and physiological effects, including:
1. Inducing apoptosis in cancer cells by activating caspase enzymes.
2. Inhibiting cell proliferation by arresting the cell cycle at various stages.
3. Blocking angiogenesis by inhibiting the formation of new blood vessels.
4. Inhibiting the production of pro-inflammatory cytokines and chemokines.
5. Disrupting the function of various cellular proteins, including tubulin, DNA, and RNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has several advantages and limitations for lab experiments, including:
Advantages:
1. It exhibits potent biological activity against various cellular targets.
2. It is relatively easy to synthesize in the laboratory.
3. It can be easily modified to obtain new derivatives with improved biological activity.
Limitations:
1. It is relatively unstable under certain conditions, which can limit its use in certain experiments.
2. It can exhibit toxicity at high doses, which can limit its use in vivo.
3. Its mechanism of action is not fully understood, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions related to 2-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine, including:
1. Synthesizing new derivatives with improved biological activity and reduced toxicity.
2. Investigating its potential applications in other fields, including agriculture and material science.
3. Elucidating its mechanism of action to better understand its biological effects.
4. Conducting further preclinical and clinical studies to assess its safety and efficacy in humans.
5. Exploring its potential applications in combination therapy with other anticancer drugs.
Métodos De Síntesis
The synthesis of 2-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine involves the reaction of 4-allyl-2-methoxy-5-(methylthio)benzaldehyde with 4-amino-3-mercapto-5-(2-pyridyl)-1,2,4-triazole in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the target compound.
Aplicaciones Científicas De Investigación
2-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has shown promising results in various scientific research studies, including:
1. Anticancer Activity: Several studies have reported that 2-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine exhibits potent anticancer activity against various cancer cell lines. It acts by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis.
2. Anti-inflammatory Activity: This chemical compound has been shown to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
3. Antimicrobial Activity: 2-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has demonstrated potent antimicrobial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
2-[5-[(3-methoxyphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-3-11-22-17(16-9-4-5-10-19-16)20-21-18(22)24-13-14-7-6-8-15(12-14)23-2/h3-10,12H,1,11,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEDVWMKDOWGSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NN=C(N2CC=C)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[(3-methoxybenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide](/img/structure/B5492136.png)
![4-[(3-ethyl-1H-indol-2-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5492151.png)
![4-[4-(allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5492158.png)
![6-(3-hydroxyazetidin-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5492164.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5492167.png)
![3-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5492175.png)
![3-[(dimethylamino)methyl]-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-3-piperidinol](/img/structure/B5492182.png)

![2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5492193.png)
![methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5492199.png)
![2-methyl-4-[4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5492201.png)
![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5492202.png)
![N-{5-[(propylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5492203.png)
![1-(6-cyclopropyl-4-pyrimidinyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B5492209.png)